molecular formula C10H14N2O2 B3033240 (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 1007486-10-3

(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B3033240
CAS No.: 1007486-10-3
M. Wt: 194.23 g/mol
InChI Key: BSHLNFSUVYQZOZ-SNAWJCMRSA-N
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Description

(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is an α,β-unsaturated carboxylic acid characterized by a pyrazole ring substituted with isopropyl and methyl groups at the 1- and 3-positions, respectively. The (2E)-configuration of the acrylic acid moiety confers rigidity to the molecule, influencing its reactivity and intermolecular interactions.

Spectral data for such compounds (e.g., UV, NMR, MS) are critical for structural elucidation . For instance, $^{13}\text{C}$-NMR would reveal distinct signals for the pyrazole carbons and the conjugated carbonyl group, while IR spectroscopy would confirm the presence of carboxylic acid (-COOH) and alkene (C=C) functionalities.

Properties

IUPAC Name

(E)-3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLNFSUVYQZOZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saponification of Ethyl Esters

The most widely documented route involves saponification of the corresponding ethyl ester. In WO2014140073A1 , ethyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)acrylate undergoes hydrolysis using aqueous lithium hydroxide (2.0 M) in tetrahydrofuran (THF) at 60°C for 12 hours. This method achieves a 78–80% yield after acidification with hydrochloric acid and recrystallization from isopropyl acetate. Critical parameters include:

  • Base selection : Lithium hydroxide outperforms sodium or potassium hydroxides due to its solubility in THF, minimizing side reactions.
  • Temperature control : Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote decarboxylation.

Table 1: Comparative Yields for Saponification Methods

Base Solvent Temperature (°C) Yield (%)
LiOH THF 60 80
NaOH EtOH 65 65
KOH MeOH 60 72

Michael Addition-Cyclization Approach

A complementary strategy, adapted from asymmetric pyrazole synthesis, employs a Michael addition of pyrazole derivatives to ethyl propiolate. As demonstrated in RSC OB/C2/06495B , 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde reacts with ethyl propiolate in acetic acid with ammonium acetate as a catalyst. The resulting α,β-unsaturated ester is hydrolyzed under mild conditions (LiOH, aqueous methanol) to afford the target acid in 70–75% yield. Key advantages include:

  • Stereoselectivity : The (E)-configuration is preserved via kinetic control during the Michael addition.
  • Scalability : Reactions are conducted in refluxing acetic acid, enabling batch sizes exceeding 100 grams.

Palladium-Catalyzed Cross-Coupling

Advanced routes leverage Suzuki-Miyaura coupling to construct the pyrazole-acrylic acid backbone. As outlined in WO2014140073A1 , 4-bromo-1H-pyrazole derivatives are coupled with 3-(boronic ester)acrylic acids using PdCl₂(PPh₃)₂ and XPhos as ligands. This method achieves 85% yield with exceptional regioselectivity, albeit requiring anhydrous conditions and rigorous exclusion of oxygen.

Experimental Procedures and Optimization

Large-Scale Saponification Protocol

  • Reaction Setup : Charge a 50 L reactor with ethyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)acrylate (5.0 kg, 20.6 mol) and THF (25 L).
  • Hydrolysis : Add aqueous LiOH (2.0 M, 15.4 L, 30.8 mol) dropwise over 1 hour at 60°C.
  • Workup : After 12 hours, cool to 25°C, acidify with HCl (6.0 M) to pH 2–3, and extract with IPAc (4 × 10 L).
  • Crystallization : Concentrate the organic layer and recrystallize from heptane/ethyl acetate (9:1) to isolate the product as a white solid (3.9 kg, 80%).

Michael Addition-Cyclization

  • Condensation : Combine 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), ethyl propiolate (1.2 eq.), and ammonium acetate (1.5 eq.) in acetic acid (10 vol%).
  • Cyclization : Reflux at 120°C for 18 hours, then concentrate under vacuum.
  • Hydrolysis : Treat the crude ester with LiOH (2.0 eq.) in methanol/water (4:1) at 50°C for 6 hours.

Optimization Insight : Increasing the acetic acid concentration beyond 15% vol/vol decreases yield due to ester decomposition.

Mechanistic and Kinetic Analysis

The saponification proceeds via a nucleophilic acyl substitution mechanism, where hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. Rate-determining steps involve proton transfer and collapse to the carboxylic acid. In contrast, the Michael addition follows a conjugate addition-cyclization pathway, with ammonium acetate acting as both base and catalyst.

Table 2: Spectroscopic Characterization Data

Technique Key Signals Reference
¹H NMR δ 7.83 (s, 1H, CH=), 1.26 (m, 1H, iPr)
IR 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)
HPLC >95% purity (C18, 0.1% H3PO4/MeCN)

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the primary applications of (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid lies in its potential as an antitumor agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that compounds featuring the pyrazole moiety can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects may involve the modulation of key signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell survival and growth, and its inhibition can lead to apoptosis in cancer cells. Ongoing research is focused on optimizing the structure of pyrazole derivatives to enhance their potency and selectivity against cancer cells .

Agricultural Applications

Plant Growth Regulators

This compound has also been investigated for its role as a plant growth regulator. Compounds similar to this one have been shown to promote growth and enhance resistance to environmental stressors in plants. The incorporation of pyrazole derivatives into agricultural practices could lead to improved crop yields and resilience against diseases .

Case Studies

In one study, the application of pyrazole-based compounds resulted in increased root development and biomass accumulation in several plant species. This suggests that this compound could be a valuable addition to agricultural formulations aimed at enhancing plant growth under suboptimal conditions .

Materials Science

Polymer Chemistry

The unique chemical structure of this compound makes it an attractive candidate for use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with tailored properties for specific applications, such as coatings or adhesives.

Synthesis and Characterization

Research has demonstrated successful synthesis techniques for incorporating this compound into polymer matrices. Characterization methods, including NMR and HPLC, have confirmed the integrity and functionality of polymers derived from this compound, indicating potential for commercial applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor agentExhibits cytotoxicity against cancer cell lines
Agricultural SciencePlant growth regulatorEnhances root development and biomass accumulation
Materials SciencePolymer chemistrySuccessful incorporation into polymers with confirmed integrity

Mechanism of Action

The mechanism of action of (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Acid vs. Ester : The carboxylic acid group (-COOH) in the target compound increases hydrogen-bonding capacity compared to ester derivatives, influencing bioavailability and protein-binding interactions.

Physicochemical Properties

  • Solubility: The presence of -COOH in the target compound improves aqueous solubility relative to ester analogs like methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate . However, phenolic hydroxyls in 3,4-dihydroxy-phenyl acrylic acid confer even greater polarity and solubility.
  • Stability : The α,β-unsaturated system in all analogs is prone to nucleophilic attack, but electron-withdrawing groups (e.g., -COOH) stabilize the conjugated system, reducing reactivity compared to esters.

Anti-Tumor Activity

Bibenzyl derivatives with open-chain structures (e.g., compound 3 in ) exhibit stronger cytotoxicity against Bel-7402 and BGC-823 cancer cells than closed-ring analogs.

Antioxidant Potential

Trans-ferulic acid esters (e.g., compounds 4 and 5 in ) and 3,4-dihydroxy-phenyl acrylic acid demonstrate radical-scavenging activity. The target compound lacks phenolic hydroxyls, which are critical for direct antioxidant effects, but its conjugated system may quench reactive oxygen species (ROS) indirectly.

Enzyme Inhibition

For example, α-methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic acid inhibits LDL oxidation via glutathione peroxidase (GPx)-like activity , suggesting that the target compound’s pyrazole ring could similarly modulate enzymatic pathways.

Biological Activity

(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid, a compound with the molecular formula C10H14N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the isopropyl and acrylic acid moieties enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro evaluations showed that this compound has promising activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values comparable to established antibiotics, indicating strong antibacterial properties.
  • Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional treatments like Ciprofloxacin .
CompoundMIC (µg/mL)Biofilm Reduction (%)
This compound0.22 - 0.2575 - 85
Ciprofloxacin0.5 - 1.060

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cell Line Studies : In tests involving human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, the compound showed IC50 values in the low micromolar range, indicating potent growth inhibition .
  • Mechanism of Action : The compound induced apoptosis in MCF-7 cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. Flow cytometry analysis revealed cell cycle arrest at the G1 phase, correlating with downregulation of cyclin D2 and CDK2 .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties and act as an inhibitor of key enzymes involved in metabolic pathways.

Key Findings:

  • Enzyme Inhibition : The compound demonstrated inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Q & A

Q. Basic Research Focus

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to confirm purity >95% .
  • FTIR : Key peaks include:
    • C=O stretch : 1680–1700 cm⁻¹ (acrylic acid moiety).
    • N–H bend : 1550–1600 cm⁻¹ (pyrazole ring) .

Advanced Consideration : X-ray crystallography (e.g., adapted from pyrazole-acrylate structures in ) resolves the E-configuration and confirms intramolecular H-bonding between the acrylic acid and pyrazole N-atom .

What strategies address contradictions in biological activity data for pyrazole-acrylic acid derivatives?

Advanced Research Focus
Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. 5-LOX selectivity) may arise from:

  • Solubility Factors : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts.
  • Isomer Interference : Separate E/Z isomers via preparative HPLC ( methodology) .
  • Data Normalization : Compare IC₅₀ values against reference standards like indomethacin, with triplicate replicates .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). The acrylic acid group forms salt bridges with Arg120/Arg513, while the isopropyl group occupies a hydrophobic pocket .
  • MD Simulations : AMBER or GROMACS can assess stability of the ligand-receptor complex over 100 ns, calculating RMSD values <2.0 Å for viable leads .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Thermal Control : Exothermic condensation reactions require slow acrylate ester addition and temperature modulation (40–60°C) to prevent racemization .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and improve turnover number (TON) by 3× in multi-step reactions .

How does the E-configuration influence the compound’s photophysical properties?

Basic Research Focus
The E-isomer exhibits a redshifted UV-Vis absorption (λₘₐₓ ≈ 320 nm) compared to the Z-form (λₘₐₓ ≈ 290 nm) due to extended conjugation. Fluorescence quenching in polar solvents (e.g., water) suggests aggregation-induced emission (AIE) properties .

What methodologies resolve spectral overlaps in NMR characterization?

Q. Basic Research Focus

  • ¹H NMR : Use deuterated DMSO to resolve pyrazole H-5 (δ 7.2–7.4 ppm) and acrylic acid protons (δ 6.3–6.5 ppm for CH=CH; δ 12.1 ppm for COOH) .
  • ¹³C NMR DEPT : Differentiate quaternary carbons (e.g., pyrazole C-4 at δ 140–145 ppm) from CH₂/CH₃ groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

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